![molecular formula C16H25NO B14676550 (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one CAS No. 28945-63-3](/img/structure/B14676550.png)
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which is a common scaffold in organic chemistry due to its rigidity and defined stereochemistry. The presence of the piperidin-1-ylmethylidene group adds to its complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one typically involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trimethyl groups: This step often involves alkylation reactions using appropriate alkyl halides.
Formation of the piperidin-1-ylmethylidene group: This can be done through a condensation reaction between a piperidine derivative and the bicyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Diels-Alder reactions followed by sequential alkylation and condensation steps. The reaction conditions would be optimized for yield and purity, often involving the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
Types of Reactions
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidin-1-ylmethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of neurodegenerative diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. For instance, it may act as an NMDA receptor antagonist, similar to other bicyclic compounds . This interaction can modulate neurotransmitter activity in the central nervous system, potentially offering therapeutic benefits in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norcamphor: A related compound with a simpler structure.
2-Norbornanone: Shares the bicyclo[2.2.1]heptane core but lacks the piperidin-1-ylmethylidene group.
Uniqueness
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one is unique due to its combination of the bicyclic core with the piperidin-1-ylmethylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
28945-63-3 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2)13-7-8-16(15,3)14(18)12(13)11-17-9-5-4-6-10-17/h11,13H,4-10H2,1-3H3/b12-11- |
Clave InChI |
CEZIPIPZKBOEKO-QXMHVHEDSA-N |
SMILES isomérico |
CC1(C\2CCC1(C(=O)/C2=C\N3CCCCC3)C)C |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=CN3CCCCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


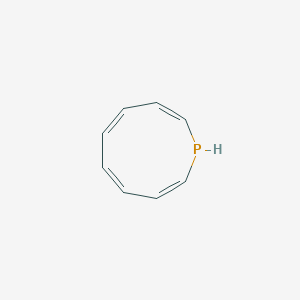

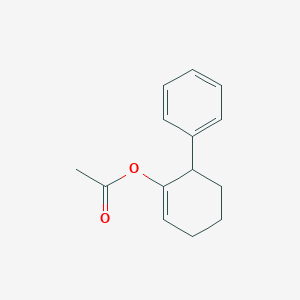
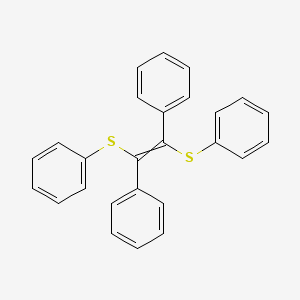


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
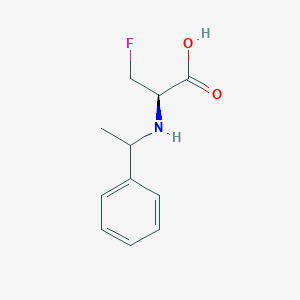

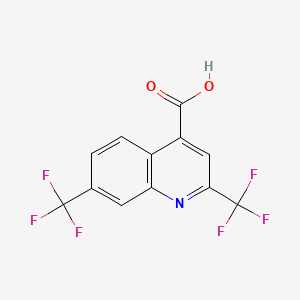
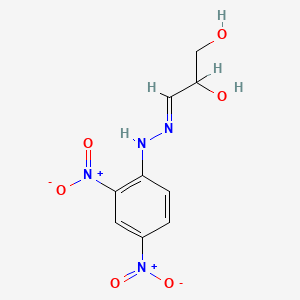
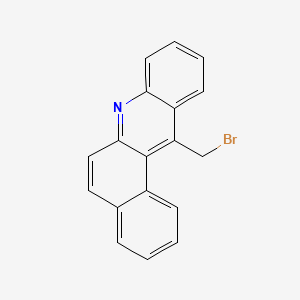
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
